molecular formula C8H14F2N2O B12591895 Acetamide, N-[1-(difluoroamino)cyclohexyl]- CAS No. 647034-56-8

Acetamide, N-[1-(difluoroamino)cyclohexyl]-

Cat. No.: B12591895
CAS No.: 647034-56-8
M. Wt: 192.21 g/mol
InChI Key: HGCVBIIBYIUSKI-UHFFFAOYSA-N
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Description

Properties

CAS No.

647034-56-8

Molecular Formula

C8H14F2N2O

Molecular Weight

192.21 g/mol

IUPAC Name

N-[1-(difluoroamino)cyclohexyl]acetamide

InChI

InChI=1S/C8H14F2N2O/c1-7(13)11-8(12(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,11,13)

InChI Key

HGCVBIIBYIUSKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCCC1)N(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis generally begins with the following starting materials:

Synthesis Steps

The preparation can be outlined in a series of chemical reactions:

  • Step 1: Formation of Acetamide

    Cyclohexylamine reacts with acetic anhydride under controlled temperature conditions to form acetamide. This reaction typically requires heating to facilitate the formation of the amide bond.

  • Step 2: Introduction of Difluoroamino Group

    The next step involves the introduction of the difluoroamino group. This can be achieved through a nucleophilic substitution reaction where a suitable difluoroamine is reacted with the acetamide intermediate.

  • Step 3: Purification

    After synthesis, purification methods such as recrystallization or column chromatography are employed to isolate pure Acetamide, N-[1-(difluoroamino)cyclohexyl]-. The choice of solvent for recrystallization or elution in chromatography can significantly affect yield and purity.

Reaction Conditions

The reaction conditions play a crucial role in the success of the synthesis:

  • Temperature: Reactions are typically conducted at elevated temperatures (around 60-80°C) to enhance reaction rates.

  • Atmosphere: Inert atmospheres (e.g., nitrogen or argon) are often used to prevent unwanted side reactions with moisture or oxygen.

Yield and Characterization

The yields of Acetamide, N-[1-(difluoroamino)cyclohexyl]- can vary based on the specific conditions used. Typical yields range from 50% to 90%, depending on factors such as reagent quality and reaction time. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Step Reagents Used Conditions Yield (%)
1 Cyclohexylamine + Acetic anhydride Heating at 60-80°C 70-90
2 Acetamide + Difluoroamine Nucleophilic substitution Variable
3 Purification via chromatography Solvent-dependent Up to 90

The preparation of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves a series of well-defined synthetic steps that require careful control of reaction conditions to optimize yield and purity. The methodologies discussed provide a comprehensive overview for researchers interested in synthesizing this compound for various applications.

Chemical Reactions Analysis

Acetamide, N-[1-(difluoroamino)cyclohexyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Drug Design and Therapeutic Potential

The acetamide moiety is prevalent in many clinically approved drugs due to its therapeutic potential across various disease models. Compounds similar to Acetamide, N-[1-(difluoroamino)cyclohexyl]- have been investigated for their roles in treating infections, inflammation, pain management, and even cancer . The difluoroamino group may enhance bioavailability and pharmacodynamics, making it a promising candidate for further drug development.

Potential Applications:

  • Antimicrobial Agents: Similar acetamides have shown efficacy against bacterial infections.
  • Anti-inflammatory Drugs: The compound may be explored for its ability to modulate inflammatory pathways.
  • Analgesics: Given the structural similarities with known analgesics, it could provide pain relief through novel mechanisms.

Common Synthesis Techniques:

  • Direct Amidation: Reacting cyclohexylamine with an appropriate acyl chloride.
  • Fluorination Reactions: Incorporating difluoro groups through electrophilic fluorination methods.

Case Studies

Recent studies have focused on the biological evaluation of acetamide derivatives similar to Acetamide, N-[1-(difluoroamino)cyclohexyl]-. For instance, research has demonstrated that modifications in the acetamide structure can lead to significant variations in biological activity against specific targets like heme oxygenase-1 (HO-1), which is implicated in cancer progression .

Key Findings:

  • Compounds exhibiting structural variations showed differing potencies against cancer cell lines such as U87MG.
  • The presence of difluoro substitutions was linked to enhanced enzyme inhibition capabilities.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroamino group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition , receptor antagonism , or signal transduction modulation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro ()
  • CAS No.: 647034-60-4
  • Molecular Formula : C₈H₁₂N₂OF₄
  • Molecular Weight : 228.187 g/mol
  • Structural Features: A cyclohexyl ring substituted with a difluoroamino (-NF₂) group at the 1-position, linked to an acetamide moiety. Additional fluorine atoms are present at the acetamide’s N and 2-positions ().

Synthesis: Limited synthetic details are provided in the evidence. However, analogous compounds in the acetamide class often employ carbodiimide-mediated coupling or nucleophilic substitution reactions ().

Comparison with Structurally Related Acetamide Derivatives

Structural Analogues with Cyclohexyl-Acetamide Core

Key Structural Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The target compound’s difluoroamino group (-NF₂) contrasts with electron-withdrawing substituents (e.g., chloro, cyano) in ISRIB-A13/A14 (). This difference may influence reactivity and binding affinity in biological systems.

Pharmacological Profiles: ISRIB Series: Demonstrated activity as eIF2B antagonists (), whereas the target compound lacks reported biological data. U-48800/U-51754: Synthetic opioids with structural similarity in the cyclohexyl-acetamide core but divergent pharmacological effects due to dichlorophenyl and dimethylamino substituents ().

Synthetic Accessibility: The ISRIB derivatives () show moderate-to-high yields (36–86%) using carbodiimide coupling, suggesting feasible scalability. The target compound’s synthesis may face challenges due to fluorine incorporation and difluoroamino group stability.

Functional Group Analysis

  • Phenoxy Substituents: Common in bioactive compounds (e.g., ISRIB series) for π-π interactions with target proteins ().
  • Halogenated Groups : Chloro substituents in U-48800 and ISRIB-A14 enhance lipophilicity and receptor binding ().

Biological Activity

Acetamide, N-[1-(difluoroamino)cyclohexyl]- is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

Acetamide, N-[1-(difluoroamino)cyclohexyl]- has the molecular formula C8H12F4N2OC_8H_{12}F_4N_2O and a molecular weight of 228.19 g/mol. The compound features a cyclohexyl group linked to an acetamide moiety, with a difluoroamino substituent at the nitrogen atom. This specific arrangement may enhance its pharmacological profile compared to non-fluorinated analogs.

Biological Activity

The biological activity of Acetamide, N-[1-(difluoroamino)cyclohexyl]- is still under investigation; however, preliminary studies suggest several potential therapeutic applications:

The exact mechanism of action for Acetamide, N-[1-(difluoroamino)cyclohexyl]- is not fully elucidated. However, compounds with similar structures have been shown to interact with specific molecular targets such as enzymes or receptors that modulate biological pathways involved in inflammation and pain perception .

Synthesis Methods

Synthesis of Acetamide, N-[1-(difluoroamino)cyclohexyl]- can be achieved through several methods:

  • Direct Amidation : Reacting difluoroaniline derivatives with acetic anhydride or acetyl chloride.
  • Cyclization Reactions : Utilizing cyclohexylamines in the presence of activating agents to facilitate the formation of the acetamide linkage.
  • Fluorination Techniques : Employing fluorinating agents to introduce the difluoroamino group at the nitrogen site.

These methods can vary in efficiency and yield based on the specific reagents and conditions used.

Comparative Analysis with Similar Compounds

To better understand the potential of Acetamide, N-[1-(difluoroamino)cyclohexyl]-, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-C11H19N2OC_{11}H_{19}N_2OContains cyclohexyl groups but lacks fluorine
N-[1-(difluoroamino)cyclopentyl]acetamideC8H10F2N2OC_8H_{10}F_2N_2OSimilar difluoroamino group but with a cyclopentyl ring
N-(1-propyl-cyclohexyl)-acetamideC9H17N2OC_9H_{17}N_2ODifferent alkyl substituent affecting hydrophobicity

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

Case Studies

Recent studies have begun to explore the biological effects of compounds related to Acetamide, N-[1-(difluoroamino)cyclohexyl]-:

  • Study on Antimicrobial Activity : A study conducted on acetamide derivatives highlighted moderate activity against gram-positive organisms. The presence of substituents like methoxy groups was essential for enhancing efficacy against tested strains .
  • Research on Anti-inflammatory Properties : Another investigation focused on acetamides showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

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